(3R,4S)-4-(benzylamino)oxolan-3-ol
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Overview
Description
(3R,4S)-4-(benzylamino)oxolan-3-ol: is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.2423 g/mol . This compound is characterized by the presence of a benzylamino group attached to a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-4-(benzylamino)oxolan-3-ol typically involves the reaction of tetrahydrofuran derivatives with benzylamine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under controlled temperature and pressure to ensure the desired stereochemistry is achieved .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize yield and purity, often involving steps such as distillation or crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: (3R,4S)-4-(benzylamino)oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The benzylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, (3R,4S)-4-(benzylamino)oxolan-3-ol is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical reactions and pathways .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological molecules, making it a useful tool in biochemical studies .
Medicine: In medicine, this compound may be investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development and pharmacological studies .
Industry: In industrial applications, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of (3R,4S)-4-(benzylamino)oxolan-3-ol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- trans-4-Amino-tetrahydro-furan-3-ol
- trans-4-Benzylamino-tetrahydro-pyran-3-ol
- trans-4-Benzylamino-tetrahydro-thiophene-3-ol
Comparison: Compared to similar compounds, (3R,4S)-4-(benzylamino)oxolan-3-ol is unique due to its specific structural features, such as the presence of a benzylamino group and a tetrahydrofuran ring. These features confer distinct chemical and biological properties, making it valuable in various applications .
Properties
IUPAC Name |
(3R,4S)-4-(benzylamino)oxolan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c13-11-8-14-7-10(11)12-6-9-4-2-1-3-5-9/h1-5,10-13H,6-8H2/t10-,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYCPKIAXTYTGE-QWRGUYRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CO1)O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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